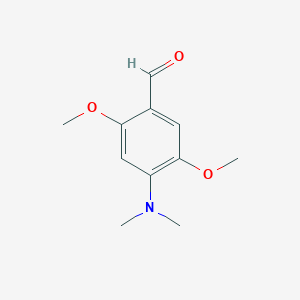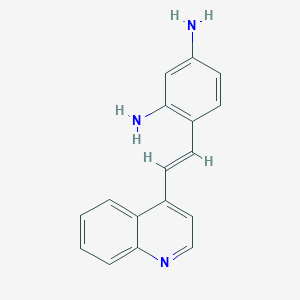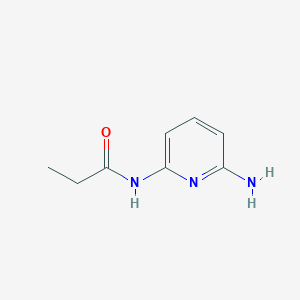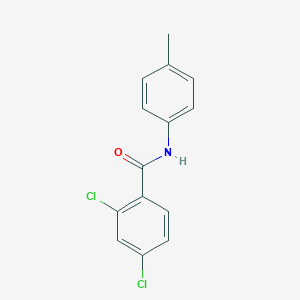
2,4-dichloro-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-methylphenyl)benzamide, commonly known as DCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H11Cl2NO. In
Aplicaciones Científicas De Investigación
DCMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DCMB has been investigated for its anticancer activity. Studies have shown that DCMB inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. DCMB has also been studied for its potential use as an anti-inflammatory agent.
In materials science, DCMB has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. DCMB-based materials have shown promising properties such as high thermal stability and optical properties.
In environmental science, DCMB has been studied for its potential use as a herbicide. DCMB has been shown to inhibit the growth of various weeds and has low toxicity towards non-target organisms.
Mecanismo De Acción
The mechanism of action of DCMB depends on its application. In medicinal chemistry, DCMB induces apoptosis in cancer cells by activating the caspase pathway. DCMB also blocks cell cycle progression by inhibiting cyclin-dependent kinases. In materials science, DCMB acts as a building block for the synthesis of functional materials. In environmental science, DCMB inhibits the growth of weeds by interfering with their photosynthetic machinery.
Efectos Bioquímicos Y Fisiológicos
DCMB has been shown to have low toxicity towards non-target organisms. However, studies have shown that DCMB can cause skin and eye irritation in humans. DCMB has also been shown to have acute toxicity towards aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMB has several advantages for lab experiments. It is readily available and relatively inexpensive. DCMB is also stable under normal laboratory conditions. However, DCMB has some limitations for lab experiments. It can be difficult to handle due to its low solubility in water. DCMB also has a strong odor, which can be unpleasant.
Direcciones Futuras
There are several future directions for the study of DCMB. In medicinal chemistry, DCMB could be further investigated for its potential use as an anticancer agent. The mechanism of action of DCMB could be further elucidated to identify potential targets for drug development. In materials science, DCMB could be used as a building block for the synthesis of new functional materials with improved properties. In environmental science, DCMB could be further studied for its potential use as a herbicide with low toxicity towards non-target organisms.
Métodos De Síntesis
The synthesis of DCMB involves the reaction of 4-methylbenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as chloroform or dichloromethane. The resulting product is then purified by recrystallization to obtain pure DCMB.
Propiedades
Número CAS |
6043-40-9 |
|---|---|
Nombre del producto |
2,4-dichloro-N-(4-methylphenyl)benzamide |
Fórmula molecular |
C14H11Cl2NO |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Clave InChI |
FZRJOZIKEYLMJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Otros números CAS |
6043-40-9 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
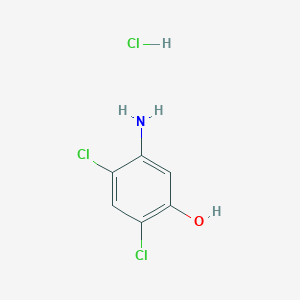
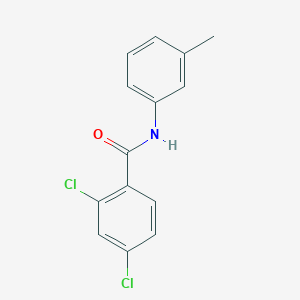

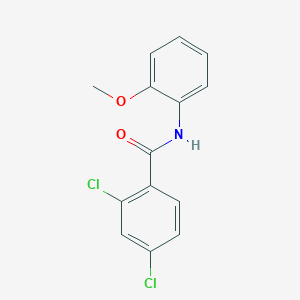
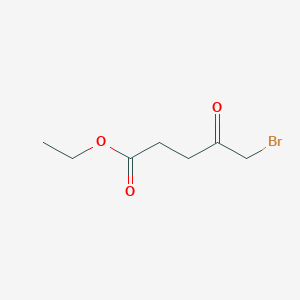

![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
